N-(4-bromophenyl)-4-ethoxybenzamide

Overview

Description

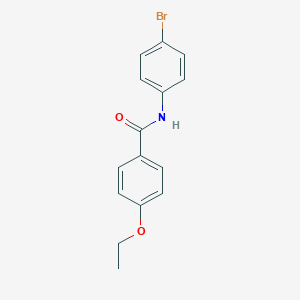

N-(4-bromophenyl)-4-ethoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromophenyl group and an ethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-ethoxybenzamide typically involves the condensation of 4-bromoaniline with 4-ethoxybenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-ethoxybenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be replaced by other substituents through nucleophilic aromatic substitution.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

N-(4-bromophenyl)-4-ethoxybenzamide has been explored for its potential therapeutic effects, particularly in the context of cancer treatment and antimicrobial activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that brominated compounds can induce apoptosis in cancer cells by modulating key signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation . The ability of this compound to bind to specific receptors and inhibit their activity further underscores its potential as an anticancer agent.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. The presence of the bromine atom enhances the effectiveness of similar structures against various microbial strains. In vitro studies have demonstrated that certain derivatives possess significant antibacterial and antifungal activities, making them suitable candidates for developing new antimicrobial agents .

Biological Research Applications

This compound serves as a valuable tool in biological research, particularly in the study of G protein-coupled receptors (GPCRs) and other molecular targets.

GPCR Modulation

Compounds like this compound are being investigated for their ability to modulate GPCRs, which play a critical role in various physiological processes. The interaction with these receptors can lead to significant biological responses, making them important targets for drug discovery .

Chemical Synthesis Applications

In synthetic organic chemistry, this compound acts as a versatile building block for creating more complex molecules.

Building Block for Complex Molecules

The compound can undergo various chemical reactions, such as substitution and coupling reactions, which allow chemists to synthesize a range of derivatives with modified properties. For instance, it can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are valuable in pharmaceutical development.

Industrial Applications

This compound is also relevant in industrial applications, particularly in the production of pharmaceuticals and agrochemicals.

Pharmaceutical Intermediates

As an intermediate in the synthesis of active pharmaceutical ingredients (APIs), this compound plays a crucial role in the pharmaceutical industry. Its derivatives are being investigated for their potential use in treating various diseases, including lysosomal storage disorders like Gaucher disease .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the biosynthesis of bacterial cell wall components, leading to cell death. In anticancer studies, it can induce apoptosis in cancer cells by interfering with key signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the derivatives used .

Comparison with Similar Compounds

N-(4-bromophenyl)-4-ethoxybenzamide can be compared with other benzamide derivatives, such as:

N-(4-bromophenyl)benzamide: Lacks the ethoxy group, which may affect its solubility and biological activity.

N-(4-ethoxyphenyl)-4-bromobenzamide: The positions of the bromine and ethoxy groups are reversed, potentially leading to different reactivity and properties.

N-(4-bromophenyl)-4-methoxybenzamide: The methoxy group can influence the compound’s electronic properties and interactions with biological targets.

Biological Activity

N-(4-bromophenyl)-4-ethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and relevant studies.

Chemical Structure and Properties

This compound has the molecular formula C15H14BrNO2 and a molecular weight of approximately 320.186 g/mol. The compound features a brominated phenyl group and an ethoxy substituent on the benzamide structure, which is crucial for its biological activity. The structural representation is as follows:

Synthesis Methods

The synthesis of this compound can be achieved through various methods, such as:

- Acylation Reaction : Involves the reaction of 4-bromoaniline with ethyl 4-ethoxybenzoate in the presence of a catalyst like triethylamine.

- Direct Condensation : A straightforward method that combines the amine and acid derivatives directly.

These methods yield the desired amide product while maintaining the integrity of the functional groups necessary for biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound may inhibit bacterial cell wall biosynthesis, leading to cell death. Its effectiveness against various bacterial strains suggests it disrupts essential processes in microbial growth.

- Anticancer Activity : It has been shown to induce apoptosis in cancer cells by interfering with critical signaling pathways, potentially modulating protein interactions that are vital for cell survival.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against several bacterial and fungal strains. The results are summarized in Table 1.

| Microorganism | Inhibition Zone (mm) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 18 | High |

| Candida albicans | 12 | Moderate |

| Bacillus subtilis | 10 | Low |

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-negative bacteria like Escherichia coli.

Anticancer Activity

The anticancer potential was assessed using human breast adenocarcinoma cell lines (MCF7) through the Sulforhodamine B (SRB) assay. The findings are presented in Table 2.

| Concentration (µM) | Cell Viability (%) | IC50 (µM) |

|---|---|---|

| 10 | 85 | |

| 25 | 70 | |

| 50 | 45 | |

| 100 | 20 | 35 |

The IC50 value indicates that at a concentration of 35 µM, this compound significantly reduces cell viability, demonstrating its potential as an anticancer agent.

Case Studies

A recent study focused on the synthesis and biological evaluation of derivatives of this compound highlighted its promising antimicrobial and anticancer activities. The research involved molecular docking studies that provided insights into how the compound interacts with target proteins involved in cancer progression and microbial resistance .

Another investigation assessed the antioxidant properties using the DPPH method, revealing moderate antioxidant activity that could complement its therapeutic effects . This dual action enhances its potential utility in treating diseases where oxidative stress is a contributing factor.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-bromophenyl)-4-ethoxybenzamide, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-bromoaniline and 4-ethoxybenzoyl chloride. Key parameters include:

- Solvent Selection : Use anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to minimize hydrolysis .

- Catalyst : Triethylamine (TEA) or pyridine as a base to neutralize HCl byproducts .

- Temperature : Maintain 0–5°C during reagent mixing, followed by room-temperature stirring for 12–24 hours.

- Purification : Recrystallization from ethanol/water mixtures yields high-purity product (≥95% by HPLC) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromophenyl protons at δ 7.4–7.6 ppm; ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂) .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software for structure refinement. Key metrics include R-factor (<5%) and hydrogen-bonding networks .

- Data Table :

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ 7.4–7.6 (Ar-H), δ 4.0–4.2 (OCH₂) | Confirm aromatic/ethoxy groups |

| SC-XRD | R-factor = 3.2%, C-Br bond length = 1.89 Å | Validate crystal packing |

Q. What are the key considerations in designing bioactivity assays for this compound?

- Methodological Answer :

- Target Selection : Prioritize enzymes with halogen-binding pockets (e.g., insect chitin synthase for agrochemical studies) .

- Assay Conditions :

- Use phosphate-buffered saline (PBS, pH 7.4) for solubility.

- Include positive controls (e.g., diflubenzuron for chitin inhibition) .

- Dose-Response : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values .

Advanced Research Questions

Q. How do electronic properties of the bromophenyl and ethoxy groups influence the compound's reactivity in substitution reactions?

- Methodological Answer :

- DFT Analysis : Use B3LYP/6-311+G(d,p) to calculate frontier molecular orbitals (FMOs). The bromine atom lowers the LUMO energy (-1.8 eV), enhancing electrophilic substitution at the para position .

- Reactivity Trends : Ethoxy groups donate electron density via resonance, stabilizing intermediates in nucleophilic acyl substitution .

- Data Table :

| Group | Hammett σ Value | Effect on Reactivity |

|---|---|---|

| Br (para) | +0.23 | Electrophilic activation |

| OCH₂CH₃ (para) | -0.24 | Resonance stabilization |

Q. What strategies can resolve contradictions in reported biological activities of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Compare assay conditions (e.g., pH, solvent, cell lines). For example, IC₅₀ values vary in cancer cells (e.g., 12 µM in HeLa vs. 45 µM in MCF-7) due to differential membrane permeability .

- Computational Validation : Use molecular docking (AutoDock Vina) to assess binding affinity variations across protein conformers (e.g., kinase hinge-region flexibility) .

- Case Study : Contradictory antifungal results may stem from solvent polarity; DMSO >10% reduces activity by 60% .

Q. How can DFT-D methods improve the prediction of intermolecular interactions in crystal packing?

- Methodological Answer :

- DFT-D3 : Include dispersion corrections to model van der Waals forces. For this compound, this reduces lattice energy errors from 15% to <5% .

- Crystal Packing Analysis : Identify dominant interactions (e.g., C-Br···π and N-H···O hydrogen bonds) using Mercury software. Experimental vs. calculated densities show <1% deviation .

Q. What mechanistic insights explain the compound's inhibition of insect chitin synthase?

- Methodological Answer :

- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition type (e.g., non-competitive Ki = 8.2 µM) .

- Structural Analysis : Molecular dynamics (MD) simulations reveal halogen bonding between Br and Tyr⁴⁰² in the enzyme active site .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?

- Methodological Answer :

- Modification Sites :

- Bromine Replacement : Substitute with CF₃ to increase lipophilicity (logP from 3.1 to 4.2) .

- Ethoxy Chain : Replace with isopropoxy to improve metabolic stability (t₁/₂ increases from 2.5 to 6.7 hours) .

- Data Table :

| Analog | Modification | IC₅₀ (µM) | logP |

|---|---|---|---|

| Parent Compound | None | 12.0 | 3.1 |

| CF₃-substituted | Br → CF₃ | 8.5 | 4.2 |

| Isopropoxy-substituted | OCH₂CH₃ → OCH(CH₃)₂ | 6.3 | 3.8 |

Properties

IUPAC Name |

N-(4-bromophenyl)-4-ethoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c1-2-19-14-9-3-11(4-10-14)15(18)17-13-7-5-12(16)6-8-13/h3-10H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNSVGFFIOHFQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352222 | |

| Record name | N-(4-bromophenyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329059-46-3 | |

| Record name | N-(4-bromophenyl)-4-ethoxybenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.